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Compound of Interest

Compound Name:
1-methyl-5-propyl-1H-pyrazole-4-

carboxylic acid

CAS No.: 706819-84-3

Cat. No.: B2414855

Get Quote

Executive Summary
The pyrazole scaffold, specifically functionalized at the 4-position, represents a privileged

structure in medicinal chemistry.[1][2] Pyrazole-4-carboxylic acid derivatives (including esters,

amides, and hydrazides) exhibit a remarkable spectrum of biological activities, ranging from

potent kinase inhibition in oncology to selective COX-2 inhibition in inflammatory cascades.

This guide dissects the structure-activity relationships (SAR), synthetic accessibility, and

mechanistic pharmacodynamics of these compounds, providing a roadmap for their

optimization in drug discovery pipelines.

Structural Activity Relationship (SAR) Landscape
The biological efficacy of pyrazole-4-carboxylic acid derivatives is governed by the electronic

and steric environment of the pyrazole core. The 4-position serves as a critical vector for

engaging deep hydrophobic pockets in enzymes (e.g., kinases) or establishing hydrogen bond

networks in receptors.
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Core SAR Principles
N1-Position: Substitution here (e.g., aryl, heteroaryl) controls pharmacokinetic properties

(solubility, metabolic stability) and dictates the orientation of the molecule within the binding

site. Bulky aryl groups often enhance hydrophobic interactions.

C3 & C5 Positions: These positions are essential for "clamping" the molecule in the active

site. Electron-withdrawing groups (EWGs) like -CF3 or halogens at C3 often increase

potency by modulating the acidity of the pyrazole protons (if NH is free) or altering the dipole

moment.

C4-Carboxylic Moiety: This is the pharmacophoric anchor.

Free Acid: Often poor cell permeability but high affinity for polar pockets.

Amides (Carboxamides): The most bioactive class. The amide nitrogen can act as a

hydrogen bond donor, crucial for ATP-mimetic activity in kinase inhibitors.

Esters: Generally act as prodrugs or lipophilic precursors.

Visualizing the SAR Logic
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Figure 1: Structural Activity Relationship (SAR) logic flow for pyrazole-4-carboxylic acid

derivatives.

Therapeutic Applications & Mechanisms[3][4][5]
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Anticancer Activity: Kinase Targeting
Pyrazole-4-carboxamides are potent ATP-competitive inhibitors. They function by occupying

the ATP-binding pocket of protein kinases, preventing phosphorylation cascades essential for

tumor proliferation.

Aurora A Kinase: Derivatives bearing N,1,3-triphenyl motifs have shown nanomolar IC50

values. The 4-carboxamide group forms hydrogen bonds with the hinge region of the kinase.

EGFR & VEGFR-2: 5-alkylated selanyl-1H-pyrazole derivatives function as dual inhibitors,

disrupting angiogenesis and cell signaling simultaneously.

Tubulin Polymerization: Certain 3,4-diaryl pyrazole derivatives inhibit tubulin polymerization,

arresting cells in the G2/M phase, similar to Combretastatin A-4.

Anti-Inflammatory Activity: COX-2 Selectivity
The gastrointestinal toxicity of NSAIDs is linked to COX-1 inhibition. Pyrazole-4-carboxylic acid

derivatives, particularly those with benzenesulfonamide moieties, exhibit high selectivity for

COX-2.[3]

Mechanism: The rigid pyrazole ring orients the C4-substituent into the COX-2 secondary

pocket (which is absent in COX-1), achieving high selectivity indices.

Antimicrobial & Antifungal
Derivatives synthesized via Vilsmeier-Haack cyclization have demonstrated broad-spectrum

activity against S. aureus (MRSA), E. coli, and C. albicans.

Target: DNA Gyrase (topoisomerase II) is a primary target in bacteria, where the pyrazole

moiety intercalates or blocks the ATP binding site of the GyrB subunit.

Data Summary: Potency Comparison
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Therapeutic
Area

Target
Derivative
Class

Key Potency
Metric

Ref

Anticancer Aurora A Kinase
N,1,3-triphenyl-4-

carboxamide

IC50: ~0.02 - 0.5

µM
[2]

Anticancer MCF-7 (Breast)
Pyrazole-PI3K

Inhibitor
IC50: 0.25 µM [3]

Anti-

inflammatory
COX-2

Benzothiophen-

pyrazole acid

IC50: 0.01 µM

(SI > 300)
[3]

Antimicrobial S. aureus

Pyrazole-4-

carboxamide

(6a)

MIC: 0.02 mg/mL [1]

Synthetic Strategies
Accessing the 4-carboxylic acid moiety typically involves introducing a carbon electrophile at

the C4 position of the pyrazole ring. The Vilsmeier-Haack reaction is the industry standard for

this transformation, yielding an aldehyde that is easily oxidized to the acid or converted to

nitriles/amides.

Primary Workflow: Vilsmeier-Haack Approach[1][6][7][8]
Hydrazone Formation: Condensation of a ketone with a hydrazine derivative.[4]

Vilsmeier Cyclization: Treatment with POCl3/DMF generates the pyrazole ring and installs a

formyl group at C4 simultaneously (or formylates an existing pyrazole).

Oxidation/Amidation: The C4-aldehyde is oxidized to carboxylic acid (using KMnO4 or

NaClO2) or converted directly to amides via oxidative amidation.

Visualizing the Synthetic Pathway
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Figure 2: Synthetic workflow for accessing Pyrazole-4-Carboxylic Acid derivatives via

Vilsmeier-Haack chemistry.

Experimental Protocols
Synthesis of Pyrazole-4-Carboxylic Acid (Representative
Protocol)
Based on Vilsmeier-Haack methodology [1, 4].[1][5]

Reagents: Acetophenone hydrazone derivative, POCl3, DMF, Na2CO3. Safety: POCl3 is

corrosive and reacts violently with water. Perform in a fume hood.

Vilsmeier Reagent Prep: Cool anhydrous DMF (10 mL) to 0°C. Add POCl3 (30 mmol)

dropwise with stirring. Stir for 30 min to form the chloroiminium salt (white/yellowish solid

may form).

Cyclization: Add the hydrazone substrate (10 mmol) dissolved in minimal DMF to the

Vilsmeier reagent.
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Heating: Warm the mixture to 60–80°C and stir for 3–5 hours. Monitor via TLC

(Hexane:EtOAc 7:3).

Hydrolysis: Pour the reaction mixture onto crushed ice. Neutralize with saturated Na2CO3

solution to pH 7–8.

Isolation: The 4-formyl pyrazole precipitate is filtered, washed with water, and recrystallized

from ethanol.

Oxidation to Acid: Dissolve the aldehyde (5 mmol) in acetone/water. Add KMnO4 (1.5 eq)

and stir at RT for 2 hours. Filter MnO2, acidify filtrate with HCl to precipitate the Pyrazole-4-

Carboxylic Acid.

Biological Assay: In Vitro Cytotoxicity (MTT Assay)
Standard validation for anticancer claims [3, 5].

Objective: Determine IC50 against cancer cell lines (e.g., MCF-7).

Seeding: Seed MCF-7 cells (5 × 10^3 cells/well) in 96-well plates containing DMEM + 10%

FBS. Incubate for 24h at 37°C/5% CO2.

Treatment: Dissolve pyrazole derivatives in DMSO. Prepare serial dilutions (0.1 µM to 100

µM). Add to wells (Final DMSO < 0.1%). Include Doxorubicin as a positive control and

DMSO-only as a negative control.

Incubation: Incubate for 48–72 hours.

MTT Addition: Add 20 µL MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours.

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve formazan crystals.

Measurement: Read absorbance at 570 nm using a microplate reader.

Analysis: Calculate % Cell Viability = (OD_sample / OD_control) × 100. Plot dose-response

curves to determine IC50.

Future Outlook: PROTACs and Hybrids
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The future of this scaffold lies in Proteolysis Targeting Chimeras (PROTACs). The pyrazole-4-

carboxylic acid moiety is an ideal "warhead" to bind target proteins (like kinases), which can be

linked to an E3 ligase ligand. This shifts the paradigm from inhibition to protein degradation,

potentially overcoming resistance mechanisms seen in standard kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Biological Activity of Pyrazole-4-Carboxylic Acid
Derivatives: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2414855/docs#biological-activity-of-pyrazole-4-
carboxylic-acid-derivatives-a-technical-guide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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